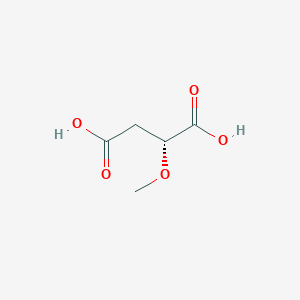![molecular formula C20H24BrN3O3 B8485370 tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8485370.png)
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
概要
説明
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include brominated pyridine derivatives, isoquinoline precursors, and tert-butyl esters. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of isoquinoline compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- tert-Butyl 6-(5-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C20H24BrN3O3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(2,3)27-19(26)24-8-7-13-9-16(6-5-14(13)11-24)22-17-10-15(21)12-23(4)18(17)25/h5-6,9-10,12,22H,7-8,11H2,1-4H3 |
InChIキー |
CETCNCDEVJLMQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=CC(=CN(C3=O)C)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)







